molecular formula C14H17N3OS2 B2886162 (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate CAS No. 622793-81-1

(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate

Cat. No.: B2886162
CAS No.: 622793-81-1
M. Wt: 307.43
InChI Key: VBOCABSPCGFXFE-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The morpholine-4-carbodithioate group is then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale synthesis often involves the use of automated reactors and continuous flow processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infectious diseases and cancer.

Industry: The compound's unique properties make it useful in industrial applications, such as in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Morpholine-4-carbodithioate analogs

  • Other sulfur-containing heterocycles

Uniqueness: (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate stands out due to its specific structural features and reactivity profile. Its combination of the imidazo[1,2-a]pyridine core with the morpholine-4-carbodithioate group provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-11-3-2-4-13-15-12(9-17(11)13)10-20-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOCABSPCGFXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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